N-boc-carbazole-3-carboxaldehyde
Overview
Description
N-boc-carbazole-3-carboxaldehyde is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrano[3,2-c]carbazole Derivatives: N-Boc-carbazole-3-carboxaldehyde has been utilized in the synthesis of pyrano[3,2-c]carbazole derivatives, demonstrating significant antiproliferative and antimicrobial activities against various cancer cell lines and microbes. This suggests potential applications in cancer therapy and antimicrobial treatments (Reddy et al., 2016).
Antiproliferative and Antimicrobial Activities: Another study reported the synthesis of similar derivatives with pronounced antiproliferative activity against pancreatic, cervical, and breast cancer cell lines, along with significant antimicrobial activity (Padmaja et al., 2016).
Synthesis of Multifunctional Indoles: this compound has been used in a method for preparing 3-substituted-2-formyl indole derivatives. These derivatives are valuable in the synthesis of carboline and carbazole derivatives, indicating its role in the creation of diverse molecular frameworks (Thirupathi et al., 2014).
Total Synthesis of Carbazole Alkaloids: The compound has been used as a starting material in the synthesis of important carbazole alkaloids like carbazomycin A and B, highlighting its utility in the synthesis of complex natural products (Markad & Argade, 2014).
Organocatalytic Asymmetric Reactions: A study demonstrated the use of this compound in organocatalytic formal [3 + 2] cycloaddition reactions, providing valuable building blocks for further chemical syntheses (Gioia et al., 2009).
Synthesis of Electrochromic Polymers: The compound has been incorporated into the synthesis of polyiminoarylenes with latent hydrogen bonding, useful in electrochromic applications (Berns & Tieke, 2015).
Properties
IUPAC Name |
tert-butyl 3-formylcarbazole-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(2,3)22-17(21)19-15-7-5-4-6-13(15)14-10-12(11-20)8-9-16(14)19/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFDMBFKVIBBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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